molecular formula C12H13F4N B12237160 1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine

1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine

Cat. No.: B12237160
M. Wt: 247.23 g/mol
InChI Key: UJWVEJQQWAAQDX-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine is a fluorinated organic compound that belongs to the class of piperidines. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their unique reactivity and stability.

Preparation Methods

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine typically involves the introduction of fluorine atoms into the piperidine ring and the aromatic ring. One common synthetic route includes the reaction of 2,5-difluorobenzyl chloride with 4,4-difluoropiperidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used but often include various fluorinated derivatives and functionalized piperidines.

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

    Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2,5-Difluorophenyl)methyl]-4,4-difluoropiperidine can be compared with other fluorinated piperidines and aromatic compounds. Similar compounds include:

  • 1-[(2,4-Difluorophenyl)methyl]piperidine
  • 1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane
  • 1-[(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone

These compounds share structural similarities but differ in the position and number of fluorine atoms, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H13F4N

Molecular Weight

247.23 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4,4-difluoropiperidine

InChI

InChI=1S/C12H13F4N/c13-10-1-2-11(14)9(7-10)8-17-5-3-12(15,16)4-6-17/h1-2,7H,3-6,8H2

InChI Key

UJWVEJQQWAAQDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CC2=C(C=CC(=C2)F)F

Origin of Product

United States

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